molecular formula C30H48O5 B13443577 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Cat. No.: B13443577
M. Wt: 488.7 g/mol
InChI Key: RUCKJTASGDJGBO-GURYYEPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the double bonds in the compound.

    Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique among cucurbitane-type triterpenoids due to its specific hydroxylation pattern. Similar compounds include:

  • 24-Hydroxymomordicine III
  • Kuguacin J
  • Kuguaglycoside C
  • Momordicine I
  • Momordicine II
  • Momordicine V
  • Kuguacin N
  • 3,7,25-Trihydroxycucurbita-5,23-dien-19-al
  • Momordicoside L
  • Momordicoside X
  • Momordicoside K .

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

InChI

InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1

InChI Key

RUCKJTASGDJGBO-GURYYEPBSA-N

Isomeric SMILES

C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C

Origin of Product

United States

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